9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thioxanthene core with a dithiazinan substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL typically involves multiple steps, starting with the preparation of the thioxanthene core. This is followed by the introduction of the dithiazinan substituent. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium hydroxide, electrophilic reagents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tris(5-methyl-1,3,5-dithiazinan-2-yl)stibine: Shares a similar dithiazinan structure but with different core elements.
2-(1,3,5-Dithiazinan-5-yl)ethanol: Another compound with a dithiazinan substituent but different functional groups.
Uniqueness
9-(5-Methyl-1,3,5-dithiazinan-2-YL)-9H-thioxanthen-9-OL is unique due to its specific combination of a thioxanthene core and a dithiazinan substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
919488-60-1 |
---|---|
Molecular Formula |
C17H17NOS3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
9-(5-methyl-1,3,5-dithiazinan-2-yl)thioxanthen-9-ol |
InChI |
InChI=1S/C17H17NOS3/c1-18-10-20-16(21-11-18)17(19)12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)17/h2-9,16,19H,10-11H2,1H3 |
InChI Key |
RBDAHHKBRMIEKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CSC(SC1)C2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.